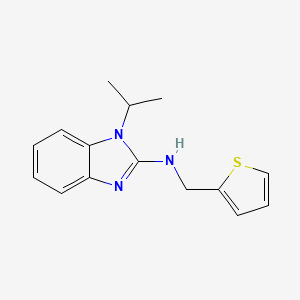
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as SKLB610, is a benzimidazole derivative that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been shown to exhibit anti-cancer activity, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood, but it is thought to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. Specifically, 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been shown to inhibit the Akt/mTOR and MEK/ERK pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has also been shown to have other biochemical and physiological effects. For example, this compound has been reported to have anti-inflammatory activity, as well as the ability to inhibit angiogenesis (the formation of new blood vessels). These effects may contribute to the overall anti-tumor activity of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine.
Advantages and Limitations for Lab Experiments
One advantage of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is its relatively low toxicity, which makes it a safer alternative to many other anti-cancer agents. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, further studies are needed to fully understand the potential side effects and long-term safety of this compound.
Future Directions
There are several potential future directions for research involving 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine. One area of interest is the development of more efficient synthesis methods that could improve the yield and purity of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine and to identify any potential drug interactions or side effects. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound in animal models and potentially in clinical trials.
Synthesis Methods
The synthesis of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves a multi-step process, starting with the reaction of 2-thiophenemethylamine with 1-bromo-3-chloropropane to form a thienylmethyl-substituted amine. This intermediate is then reacted with 2-aminobenzimidazole in the presence of a palladium catalyst to yield 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine.
Scientific Research Applications
1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound can induce apoptosis and inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the anti-tumor effects of 1-isopropyl-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, with significant reductions in tumor growth observed in animal models.
properties
IUPAC Name |
1-propan-2-yl-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11(2)18-14-8-4-3-7-13(14)17-15(18)16-10-12-6-5-9-19-12/h3-9,11H,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDQLAQFPNOFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)

![2-({4-methyl-5-[(8-quinolinyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5889140.png)






![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)


